molecular formula C8H10FNO B12855662 (2-Amino-5-fluoro-3-methylphenyl)methanol

(2-Amino-5-fluoro-3-methylphenyl)methanol

Cat. No.: B12855662
M. Wt: 155.17 g/mol
InChI Key: OJRJRSNAZRQSIB-UHFFFAOYSA-N
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Description

(2-Amino-5-fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10FNO It is a substituted phenylmethanol derivative, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-fluoro-3-methylphenyl)methanol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 2-nitro-5-fluoro-3-methylbenzyl alcohol using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-5-fluoro-3-methylbenzaldehyde or 2-amino-5-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 2-amino-5-fluoro-3-methylphenylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-fluoro-3-methylphenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Amino-5-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoro-3-methylbenzoic acid
  • 2-Amino-5-fluoro-3-methylbenzaldehyde
  • 2-Amino-5-fluoro-3-methylphenylamine

Uniqueness

(2-Amino-5-fluoro-3-methylphenyl)methanol is unique due to the combination of functional groups present on the benzene ring. The presence of the hydroxyl group, amino group, and fluorine atom imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

(2-amino-5-fluoro-3-methylphenyl)methanol

InChI

InChI=1S/C8H10FNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3

InChI Key

OJRJRSNAZRQSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)CO)F

Origin of Product

United States

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